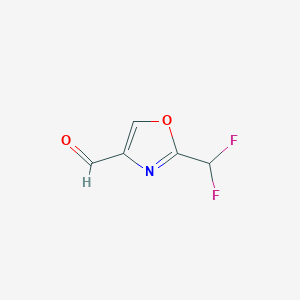
2-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde is a fluorinated heterocyclic compound characterized by the presence of a difluoromethyl group attached to the 2-position of the 1,3-oxazole ring, and a formyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde typically involves the following steps:
Oxazole Formation: The oxazole ring can be constructed using methods like cyclodehydration of amino acids or through the cyclization of β-keto esters with hydrazines.
Formylation: The formyl group at the 4-position can be introduced using formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale difluoromethylation reactions, followed by cyclization and formylation steps. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions: 2-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The difluoromethyl group can be reduced to a difluoromethylamine.
Substitution: The compound can undergo nucleophilic substitution reactions at the difluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: 2-(Difluoromethyl)-1,3-oxazole-4-carboxylic acid.
Reduction: this compound amine.
Substitution: Various substituted difluoromethylamines or ethers.
科学研究应用
2-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting diseases where fluorine atoms play a crucial role in binding affinity and metabolic stability.
Material Science: Its unique fluorinated structure makes it suitable for the development of advanced materials with enhanced chemical and thermal stability.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.
作用机制
The mechanism by which 2-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde exerts its effects depends on its specific application. For instance, in medicinal chemistry, the difluoromethyl group can enhance the binding affinity of a drug to its target by mimicking the hydrogen bonding properties of hydroxyl or thiol groups. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
相似化合物的比较
2-(Difluoromethyl)-1,3-thiazole-4-carbaldehyde: Similar structure but with a thiazole ring instead of an oxazole ring.
2-(Difluoromethyl)-1,3-pyrazole-4-carbaldehyde: Similar structure but with a pyrazole ring instead of an oxazole ring.
Uniqueness: 2-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde is unique due to its specific combination of the difluoromethyl group and the oxazole ring, which imparts distinct chemical and biological properties compared to its thiazole and pyrazole analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in the field of chemistry and beyond.
属性
IUPAC Name |
2-(difluoromethyl)-1,3-oxazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO2/c6-4(7)5-8-3(1-9)2-10-5/h1-2,4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFCCJOICQIVPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)C(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














